molecular formula C12H17F3N2O2 B7078750 N'-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide

N'-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide

Cat. No.: B7078750
M. Wt: 278.27 g/mol
InChI Key: VOGLXOMMHONURT-UHFFFAOYSA-N
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Description

N’-[4-(trifluoromethyl)-1-bicyclo[222]octanyl]propanediamide is a compound that features a trifluoromethyl group attached to a bicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.2]octane structure. One common method is the cycloaddition reaction of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

N’-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N’-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide is unique due to its specific combination of the trifluoromethyl group and the bicyclo[2.2.2]octane structure. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

N'-[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O2/c13-12(14,15)10-1-4-11(5-2-10,6-3-10)17-9(19)7-8(16)18/h1-7H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGLXOMMHONURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(F)(F)F)NC(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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